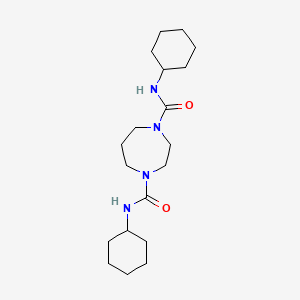

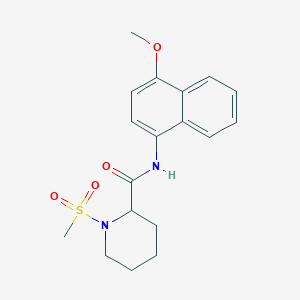

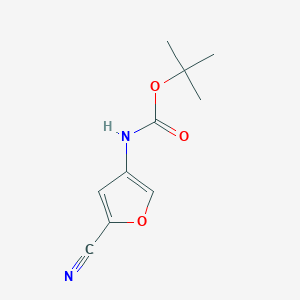

N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide (NCHCDF) is an organic compound with a wide range of applications in scientific research. It is a cyclic amide, a derivative of cyclohexanone, and is used as a reagent in the synthesis of other compounds. NCHCDF is a versatile compound that can be used in a variety of synthetic reactions and can be used to produce a range of products, from pharmaceuticals to polymers.

科学的研究の応用

Synthesis of 2-Aminopyridines

The use of N-substituted formamides as nucleophiles in the synthesis of densely substituted 2-aminopyridines through a base-promoted cascade reaction showcases the utility of formamides in organic synthesis. This method highlights the role of formamides as superior traceless activating groups for free amines, with the formyl group being removed in situ during the reaction process (Weng et al., 2018).

Three-Component Reaction for Formamides

Another study illustrates the synthesis of N-cyclohexyl-N-[aryl-(2,4,6-trioxohexahydropyrimidin-5-yl)methyl]formamides via a three-component reaction involving cyclohexyl isocyanide, barbituric acid, and different aldehydes. This reaction produces corresponding formamides in excellent yields, demonstrating the versatility of formamides in facilitating complex organic reactions (Anary‐Abbasinejad et al., 2007).

Cross-Dehydrogenative Coupling Reactions

Formamides have been highlighted for their role in cross-dehydrogenative coupling reactions between C(sp2)–H and X–H bonds. This novel approach is pivotal in preparing carboxamide, carbamate, and urea derivatives, which are significant in medicinal chemistry and natural product synthesis. The review focuses on recent advances and developments in this field, emphasizing reaction patterns and mechanisms (He et al., 2020).

Synthesis and Characterization of Imidazoles and Formimidoyl-1H-Imidazoles

Research on the preparation and characterization of imidazole and formimidoyl-1H-imidazole derivatives from formamidines highlights the synthetic value of formamides. Starting from readily available ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, this study demonstrates the synthesis of various derivatives, showcasing the versatility of formamides in heterocyclic chemistry (Yahyazadeh, 2014).

特性

IUPAC Name |

1-N,4-N-dicyclohexyl-1,4-diazepane-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O2/c24-18(20-16-8-3-1-4-9-16)22-12-7-13-23(15-14-22)19(25)21-17-10-5-2-6-11-17/h16-17H,1-15H2,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGSVMFXZYYKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCCN(CC2)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2607258.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazin-1-YL]acetamide](/img/structure/B2607265.png)

![N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide](/img/structure/B2607267.png)

![(E)-4-(Dimethylamino)-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-enamide](/img/structure/B2607268.png)